molecular formula C13H17BN2O4 B12505745 (1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid

(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid

Cat. No.: B12505745
M. Wt: 276.10 g/mol
InChI Key: NLMBZGFCIGSCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatile applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further protected by a tert-butoxycarbonyl (Boc) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the indazole ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

    Substitution Reactions: The Boc-protected indazole ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

    Substituted Indazoles: Formed through substitution reactions.

Scientific Research Applications

(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various organic transformations. In biological systems, the compound can interact with specific molecular targets, such as enzymes, through its boronic acid group, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)indole-2-boronic acid
  • 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid
  • N-Boc-1H-pyrazole-4-boronic acid

Uniqueness

(1-(tert-Butoxycarbonyl)-6-methyl-1H-indazol-5-yl)boronic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the Boc group provides additional protection and stability, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C13H17BN2O4

Molecular Weight

276.10 g/mol

IUPAC Name

[6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-5-yl]boronic acid

InChI

InChI=1S/C13H17BN2O4/c1-8-5-11-9(6-10(8)14(18)19)7-15-16(11)12(17)20-13(2,3)4/h5-7,18-19H,1-4H3

InChI Key

NLMBZGFCIGSCFE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1C)N(N=C2)C(=O)OC(C)(C)C)(O)O

Origin of Product

United States

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